molecular formula C12H24ClNO4 B10796963 Valeryl-L-carnitineChloride

Valeryl-L-carnitineChloride

Cat. No.: B10796963
M. Wt: 281.77 g/mol
InChI Key: REFPVMRTHIMPLJ-HNCPQSOCSA-N
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Description

Valeryl-L-carnitine chloride is a short-chain acylcarnitine and a derivative of L-carnitine. It is known for its role in the transport of fatty acids into the mitochondria for β-oxidation, which is crucial for energy production in cells. This compound is particularly significant in metabolic studies and has applications in various fields including biochemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valeryl-L-carnitine chloride can be synthesized through the esterification of L-carnitine with valeryl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reactants: L-carnitine and valeryl chloride.

    Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Procedure: L-carnitine is dissolved in the solvent, and valeryl chloride is added dropwise with stirring. Pyridine is added to neutralize the hydrochloric acid formed.

    Purification: The product is purified by recrystallization or chromatography

Industrial Production Methods: Industrial production of valeryl-L-carnitine chloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Valeryl-L-carnitine chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Valeryl-L-carnitine chloride has a wide range of applications in scientific research:

Mechanism of Action

Valeryl-L-carnitine chloride facilitates the transport of fatty acids into the mitochondria by forming acyl-carnitine intermediates. This process is essential for the β-oxidation of fatty acids, leading to the production of acetyl-CoA, which enters the citric acid cycle to generate ATP. The compound interacts with carnitine acyltransferase enzymes, which are crucial for its function .

Comparison with Similar Compounds

    Acetyl-L-carnitine: Another acylcarnitine with a shorter acyl chain.

    Propionyl-L-carnitine: Contains a three-carbon acyl group.

    Butyryl-L-carnitine: Contains a four-carbon acyl group

Comparison:

Properties

IUPAC Name

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFPVMRTHIMPLJ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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